molecular formula C6H5BrN2O2 B14849715 5-Bromopyrazin-2-YL acetate

5-Bromopyrazin-2-YL acetate

Cat. No.: B14849715
M. Wt: 217.02 g/mol
InChI Key: ATZMNRVUCCWRBQ-UHFFFAOYSA-N
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Description

5-Bromopyrazin-2-YL acetate is an organic compound that belongs to the class of pyrazine derivatives It is characterized by the presence of a bromine atom at the 5-position of the pyrazine ring and an acetate group at the 2-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromopyrazin-2-YL acetate typically involves the bromination of pyrazine derivatives followed by acetylation. One common method involves the reaction of 5-bromopyrazine with acetic anhydride in the presence of a catalyst such as pyridine. The reaction is carried out under reflux conditions to ensure complete acetylation.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

5-Bromopyrazin-2-YL acetate undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols.

    Oxidation Reactions: The acetate group can be oxidized to form corresponding carboxylic acids.

    Reduction Reactions: The pyrazine ring can be reduced under specific conditions to form dihydropyrazine derivatives.

Common Reagents and Conditions

    Substitution Reactions: Reagents such as sodium azide or thiourea in the presence of a base like sodium hydroxide.

    Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction Reactions: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.

Major Products Formed

    Substitution Reactions: Formation of 5-aminopyrazin-2-YL acetate or 5-thiopyrazin-2-YL acetate.

    Oxidation Reactions: Formation of 5-bromopyrazin-2-YL carboxylic acid.

Properties

Molecular Formula

C6H5BrN2O2

Molecular Weight

217.02 g/mol

IUPAC Name

(5-bromopyrazin-2-yl) acetate

InChI

InChI=1S/C6H5BrN2O2/c1-4(10)11-6-3-8-5(7)2-9-6/h2-3H,1H3

InChI Key

ATZMNRVUCCWRBQ-UHFFFAOYSA-N

Canonical SMILES

CC(=O)OC1=CN=C(C=N1)Br

Origin of Product

United States

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